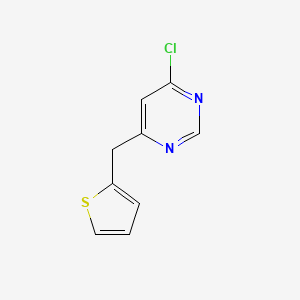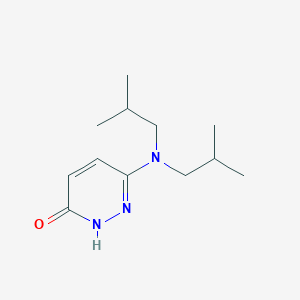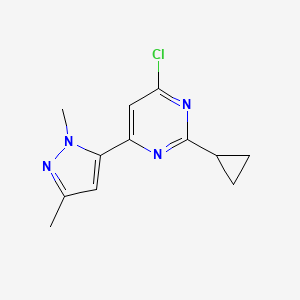
4-chloro-2-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine
Descripción general
Descripción
“4-chloro-2-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine” is a pyrimidine-based compound. Pyrimidines are nitrogen-containing heterocyclic compounds that are widely found throughout nature in various forms .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of such compounds is often characterized via techniques like GC-MS analysis, 1H, and 13C NMR spectroscopy .Chemical Reactions Analysis
Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Methods : Novel synthesis methods for derivatives of pyrazolo[3,4-d]pyrimidine, including compounds related to 4-chloro-2-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine, have been developed. These methods provide convenient intermediates for various disubstituted pyrazolopyrimidines with potential pharmacological properties (Ogurtsov & Rakitin, 2021).
Biological and Pharmacological Properties
- Anticancer Potential : Pyrazolopyrimidines derivatives, closely related to this compound, have shown promising results as anticancer agents in various studies. Some compounds exhibited significant cytotoxic activity against human tumor breast cancer cell lines (Ghorab, El-Gazzar, & Alsaid, 2014).
Chemical Transformations
- Reactivity with Hydrazine Hydrate : Certain chloropyrimidines, related to the compound , have been shown to undergo rearrangement when treated with hydrazine hydrate, leading to the formation of pyrazol-5-ylpyridines. This reaction pathway indicates potential for diverse chemical transformations (Bowie, Mullan, & Unsworth, 1972).
Potential for Novel Drug Development
- Inhibitory and Antimicrobial Activities : Various pyrazolopyrimidines derivatives have been evaluated for their inhibitory activities, including as potential antimicrobial and anticancer agents. These studies indicate the scope of these compounds in novel drug development (Hafez, El-Gazzar, & Al-Hussain, 2016).
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in regulating the cell cycle .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets by fitting into the active site of the enzyme, leading to inhibition of the enzyme’s activity .
Biochemical Pathways
Similar compounds have been involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Similar compounds have shown significant inhibitory activity, suggesting potential cytotoxic effects .
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-2-cyclopropyl-6-(2,5-dimethylpyrazol-3-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c1-7-5-10(17(2)16-7)9-6-11(13)15-12(14-9)8-3-4-8/h5-6,8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIUWMRNMIOMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC(=NC(=N2)C3CC3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine](/img/structure/B1479221.png)
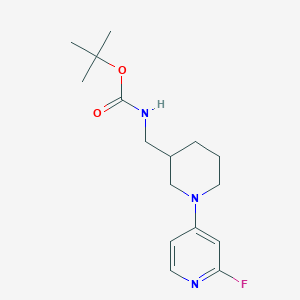

![Methyl 3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B1479226.png)

![Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1479228.png)

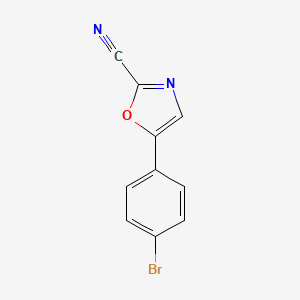


![1-Cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1479236.png)
